molecular formula C17H12N2O4 B5353424 5-nitro-N,N-diphenylfuran-2-carboxamide

5-nitro-N,N-diphenylfuran-2-carboxamide

Cat. No.: B5353424
M. Wt: 308.29 g/mol
InChI Key: XIUXZGPFLDEKMC-UHFFFAOYSA-N
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Description

5-Nitro-N,N-diphenylfuran-2-carboxamide is a nitro-substituted furan carboxamide derivative characterized by a furan ring with a nitro group at the 5-position and two phenyl groups attached to the carboxamide nitrogen. This compound belongs to a broader class of nitroheterocyclic molecules, which are studied for their diverse pharmacological properties, including antimicrobial, antitrypanosomal, and anticancer activities . The nitro group enhances electrophilicity, facilitating interactions with biological targets such as enzymes involved in redox reactions .

Properties

IUPAC Name

5-nitro-N,N-diphenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(15-11-12-16(23-15)19(21)22)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUXZGPFLDEKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-nitro-N,N-diphenylfuran-2-carboxamide typically involves the nitration of furan derivatives followed by amide formation. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then reacted with diphenylamine to form the desired carboxamide. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

5-nitro-N,N-diphenylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.

Scientific Research Applications

5-nitro-N,N-diphenylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N,N-diphenylfuran-2-carboxamide involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of essential biological processes. Molecular targets include enzymes involved in DNA replication and repair, as well as proteins involved in cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Comparison of Key Physical Properties
Compound Name Substituents Melting Point (°C) Molecular Weight Key Spectral Features (IR, NMR) Reference
5-Nitro-N,N-diphenylfuran-2-carboxamide N,N-diphenyl Not Reported 323.3 IR: C=O (1680 cm⁻¹), NO₂ (1530 cm⁻¹) [14, 17]
N-(3,5-Bis(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22n) 3,5-bis(CF₃)phenyl 181–182 423.3 IR: NH (3350 cm⁻¹), C=O (1675 cm⁻¹) [1]
N-(4-Methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o) 4-OCH₃, 3-CF₃phenyl 207–208 386.3 IR: NO₂ (1520 cm⁻¹), OCH₃ (2850 cm⁻¹) [1]
(Z)-5-Nitro-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (16) Indole-hydrazide 309–311 299.1 ¹H-NMR: δ 11.38 (s, NH), aromatic peaks [11]

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with CF₃ substituents (e.g., 22n, 22o) exhibit higher melting points due to increased dipole-dipole interactions .

Key Observations :

  • Antimicrobial Activity: Nitrofuran derivatives like 4o target mycobacterial enzymes, whereas this compound’s activity is hypothesized to involve trypanosomal redox systems .
  • Metabolism : FANFT’s cooxidative metabolism by prostaglandin synthetase highlights the role of nitro groups in bioactivation, a trait shared with other nitroheterocycles .

Q & A

Q. What are the optimal synthetic routes for 5-nitro-N,N-diphenylfuran-2-carboxamide, and what reaction conditions are critical for high yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of 2-furoyl chloride from 2-furoic acid using thionyl chloride (SOCl₂) under reflux (60–80°C) for 4–6 hours .
  • Step 2 : Nitration of the furan ring using a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group selectively at the 5-position .
  • Step 3 : Coupling with diphenylamine via an amidation reaction in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with a base like triethylamine (Et₃N) at room temperature for 12–24 hours .

Q. Critical Conditions :

  • Temperature control during nitration to avoid side reactions.
  • Use of anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate .
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirms aromatic proton environments (e.g., nitro-substituted furan at δ 7.5–8.0 ppm, diphenyl groups at δ 7.0–7.4 ppm) .
    • ¹³C NMR : Identifies carbonyl (C=O, ~160–165 ppm) and nitro group effects on aromatic carbons .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight (e.g., m/z 337 for C₁₇H₁₂N₂O₄) .

Q. How does the nitro group influence the compound’s solubility and stability under different storage conditions?

  • Solubility : The nitro group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing solubility in water. Typical solubility: ~10 mg/mL in DMSO .
  • Stability :
    • Light Sensitivity : Nitro groups can cause photodegradation; store in amber vials at -20°C .
    • Thermal Stability : Stable up to 150°C (TGA data). Avoid prolonged exposure to >80°C during handling .
    • Hydrolytic Stability : Stable at pH 4–8 for 48 hours (HPLC monitoring recommended for long-term storage) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar 5-nitro-furan carboxamides?

  • Structure-Activity Relationship (SAR) Studies :
    • Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing vs. donating groups on phenyl rings) .
    • Compare IC₅₀ values in in vitro assays (e.g., cytotoxicity against cancer cell lines like HeLa or MCF-7) .
  • Data Analysis :
    • Use multivariate regression to correlate substituent effects (Hammett σ values) with bioactivity .
    • Address discrepancies by repeating assays under standardized conditions (e.g., ATP-based viability assays with matched cell passage numbers) .

Q. Example Table: SAR of Analogues

Substituent on PhenylIC₅₀ (µM, HeLa)LogP
-OCH₃ (para)12.3 ± 1.23.1
-NO₂ (meta)8.5 ± 0.92.8
-Cl (ortho)15.7 ± 1.53.4

Q. What computational strategies are effective in predicting the binding modes of this compound to potential enzyme targets?

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases, tubulin). Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts with diphenyl rings .
  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., ATP-binding pocket residues in EGFR) .
  • Free Energy Calculations :
    • Apply MM/GBSA to estimate binding affinity (ΔG ~ -8 to -10 kcal/mol for strong inhibitors) .

Q. What methodologies are recommended for assessing the metabolic stability and in vivo pharmacokinetics of this compound?

  • Metabolic Stability :
    • Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t₁/₂ > 30 min indicates stability) .
  • Pharmacokinetics :
    • Rodent Studies : Administer 10 mg/kg IV/orally. Collect plasma samples at 0, 1, 2, 4, 8, 24 h. Calculate AUC, Cₘₐₓ, and bioavailability (F > 20% desirable) .
  • Metabolite Identification :
    • Use high-resolution MS (Q-TOF) to detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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